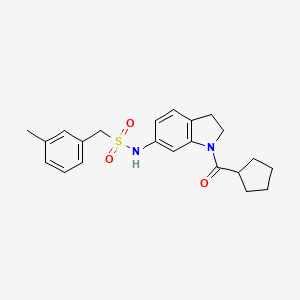
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide involves the inhibition of LSD1, which is an epigenetic regulator that plays a key role in gene expression. LSD1 is overexpressed in various types of cancer, leading to aberrant gene expression and tumor growth. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide binds to the active site of LSD1, preventing its activity and leading to the accumulation of histone methylation marks, which in turn leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has also been shown to be well-tolerated in animal models, with minimal toxicity and no adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide for lab experiments is its specificity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for further research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide. One area of interest is in combination therapy, where N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is used in conjunction with other cancer therapies to enhance their efficacy. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could lead to more effective cancer therapies. Additionally, further research is needed to elucidate the role of LSD1 in various biological processes, which could lead to the development of new therapies for a range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in cancer research, specifically in the treatment of solid tumors. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a key role in the development and progression of various types of cancer. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide can prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-5-4-6-17(13-16)15-28(26,27)23-20-10-9-18-11-12-24(21(18)14-20)22(25)19-7-2-3-8-19/h4-6,9-10,13-14,19,23H,2-3,7-8,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCSYUGECZLZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3209465.png)
![2-Ethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B3209471.png)
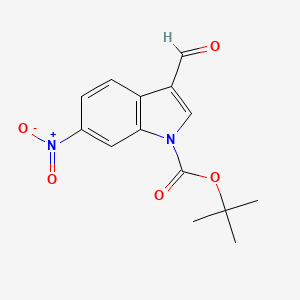
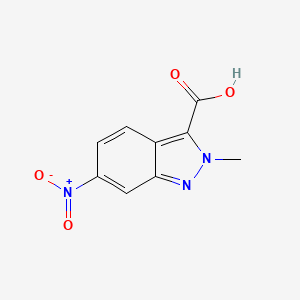
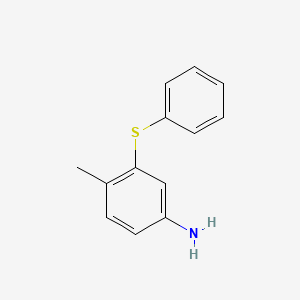

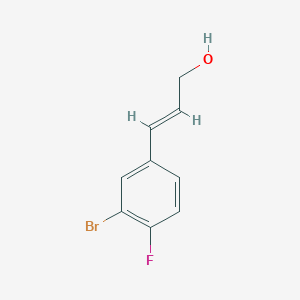
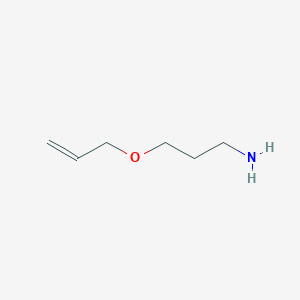


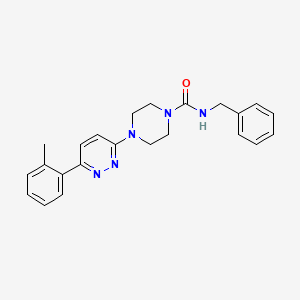
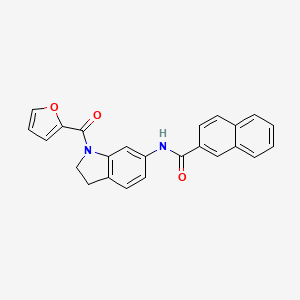
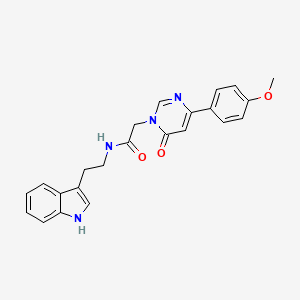
![2-(naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209572.png)